2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-6-hydroxypyridine-3-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a hydroxyl group, and a carboxylic acid group attached to a pyridine ring. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical-based approaches .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of efficient difluoromethylation reagents and optimized reaction conditions is crucial for large-scale production. Recent advancements in difluoromethylation techniques have streamlined the industrial synthesis of this compound, making it more accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-hydroxypyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include difluoromethylated pyridine derivatives, hydroxylated pyridines, and carboxylated pyridines. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(Difluoromethyl)-6-hydroxypyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-6-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyridines and trifluoromethylated analogs. These compounds share structural similarities but differ in their chemical and biological properties .
Uniqueness
2-(Difluoromethyl)-6-hydroxypyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethyl and hydroxyl groups makes it a versatile compound for various applications .
Properties
CAS No. |
1805037-76-6 |
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Molecular Formula |
C7H5F2NO3 |
Molecular Weight |
189.1 |
Purity |
95 |
Origin of Product |
United States |
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